An In-Depth Technical Guide to the Physicochemical Properties of 4-(1-Aminocyclobutyl)aniline: A Modern Bioisostere for Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of 4-(1-Aminocyclobutyl)aniline: A Modern Bioisostere for Drug Discovery
Introduction: Beyond Traditional Anilines
Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry, prized for their synthetic versatility and their ability to engage with a wide array of biological targets.[1][2] However, the promise of the aniline moiety is often shadowed by a significant challenge: metabolic instability. The aromatic ring is susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver, a process that can lead to the formation of reactive, toxic metabolites.[3][4] This metabolic liability has been implicated in adverse drug reactions and can prematurely terminate the development of otherwise promising therapeutic candidates.
In response, the field of drug discovery is increasingly focused on developing "bioisosteres" – chemical substitutes that retain the parent molecule's desired pharmacological activity while improving its metabolic profile.[5] 4-(1-Aminocyclobutyl)aniline emerges as a compound of significant interest in this context. By incorporating a saturated, sp³-rich cyclobutyl group onto the aniline core, this molecule presents a compelling structural modification designed to block a potential site of metabolism. This guide offers an in-depth analysis of the core physicochemical properties of 4-(1-Aminocyclobutyl)aniline, providing researchers, scientists, and drug development professionals with the critical data and methodologies required to effectively utilize this promising building block.
Part 1: Core Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to absorption, distribution, metabolism, and excretion (ADME). The properties for 4-(1-Aminocyclobutyl)aniline are summarized below.
| Property | Value | Source |
| CAS Number | 1270407-98-1 | [6] |
| Molecular Formula | C₁₀H₁₄N₂ | [6] |
| Molecular Weight | 162.23 g/mol | [6] |
| Boiling Point | 302.4 ± 35.0 °C (Predicted) | [6] |
| Density | 1.130 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 10.25 ± 0.20 (Predicted, Aliphatic Amine) | [6] |
| pKa (Estimated, Aromatic Amine) | ~5.0 (Estimated) | [7][8] |
| logP (Estimated) | ~1.5 - 2.0 (Estimated) | [9][10] |
| Solubility | Predicted to be moderately soluble in water and soluble in organic solvents. | [11][12] |
Discussion of Properties:
-
Basicity (pKa): 4-(1-Aminocyclobutyl)aniline possesses two basic nitrogen centers: the aromatic aniline amine and the primary amine on the cyclobutyl ring. The predicted pKa of 10.25 is characteristic of a primary aliphatic amine.[6] The aniline amine's basicity is significantly lower (estimated around 5.0) because the nitrogen lone pair is delocalized into the aromatic π-system, making it less available for protonation.[7][8] This dual basicity is a critical consideration for salt formation, formulation, and receptor interaction modeling.
-
Lipophilicity (logP): The partition coefficient (logP) is a key indicator of a drug's ability to cross cell membranes. While an experimental value is not available, an estimation can be made by starting with the logP of aniline (~0.9) and considering the contribution of the aminocyclobutyl substituent.[9] The addition of the four-carbon ring increases lipophilicity.
-
Solubility: The presence of two amine groups capable of hydrogen bonding suggests at least moderate aqueous solubility, particularly under acidic conditions where protonation would form more soluble ammonium salts.[13] However, the overall carbon framework suggests it will be freely soluble in organic solvents like ethanol, methanol, and DMSO.[11]
Part 2: Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4-(1-Aminocyclobutyl)aniline. The following sections outline the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions. The aromatic protons should appear as a pair of doublets (an AA'BB' system) between approximately 6.5 and 7.5 ppm. The protons of the cyclobutyl ring will present as complex multiplets in the aliphatic region (approx. 1.5-2.5 ppm). The two amine groups (-NH₂) will likely appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display six signals for the aromatic ring, with the carbon attached to the cyclobutyl group shifted downfield. The cyclobutyl carbons will appear in the aliphatic region (approx. 20-60 ppm), with the carbon bearing the amino group being the most downfield of the three.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.[14] Key expected absorption bands include:
-
N-H Stretching: Two distinct, sharp-to-medium bands in the 3500-3300 cm⁻¹ region, characteristic of a primary aromatic amine (asymmetric and symmetric stretches).[15][16] A similar set of bands may arise from the aliphatic primary amine.
-
C-H Stretching: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutyl ring, and bands just above 3000 cm⁻¹ for the aromatic sp² C-H bonds.
-
N-H Bending: A medium-to-strong absorption near 1650-1580 cm⁻¹, corresponding to the scissoring vibration of the primary amine groups.[15]
-
C-N Stretching: A strong band in the 1335-1250 cm⁻¹ region, indicative of the aromatic C-N bond.[15]
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to its molecular weight (m/z ≈ 162.2 or 163.2, respectively). Common fragmentation pathways may include the loss of an amino group (-NH₂) or cleavage of the cyclobutyl ring, providing further structural confirmation.
Part 3: Experimental Protocols for Characterization
To ensure scientific integrity, the predicted properties must be confirmed experimentally. The following are standardized protocols for key analytical workflows.
Protocol 3.1: Determination of Partition Coefficient (logP) via HPLC
The causality behind this choice is its high throughput and reproducibility compared to the traditional shake-flask method. It correlates a compound's retention time on a reverse-phase column with the known logP values of a set of standards.
-
Preparation of Standards: Prepare a series of solutions (e.g., in methanol/water) of compounds with well-documented logP values spanning a range that includes the estimated logP of the analyte.
-
Preparation of Analyte Solution: Prepare a dilute solution of 4-(1-Aminocyclobutyl)aniline in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic mixture of acetonitrile and water or methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte and standards absorb (e.g., 254 nm).
-
-
Data Acquisition: Inject each standard and the analyte, recording the retention time (t_R).
-
Calculation: Plot logP versus log(k) for the standards, where k = (t_R - t₀)/t₀ (t₀ is the dead time). Create a linear regression curve. Use the retention time of the analyte to calculate its log(k) and interpolate its logP from the calibration curve.
Protocol 3.2: FT-IR Analysis using KBr Pellet Method
This self-validating protocol is chosen for its ability to provide a clear, interference-free spectrum of a solid-state sample.
-
Sample Preparation: Grind 1-2 mg of 4-(1-Aminocyclobutyl)aniline with ~200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[17]
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
-
Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Mount the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[17]
-
Data Interpretation: Analyze the resulting spectrum, identifying the key absorption bands as described in Part 2.2.
Caption: Experimental workflow for FT-IR characterization.
Part 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-(1-Aminocyclobutyl)aniline is not widely available, the hazards can be inferred from the aniline chemical class. Aniline itself is toxic via inhalation, ingestion, and skin absorption, and is a suspected carcinogen and mutagen.[18][19]
-
Engineering Controls: All handling of solid or dissolved 4-(1-Aminocyclobutyl)aniline should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[19]
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves should be worn to prevent skin contact.[19]
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A full-length lab coat should be worn to protect clothing and skin.
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from light and strong oxidizing agents.[19]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for disposal. All waste must be handled as hazardous chemical waste according to institutional and local regulations.
Conclusion
4-(1-Aminocyclobutyl)aniline represents a strategic evolution of the classic aniline scaffold. Its physicochemical profile—characterized by dual basicity, moderate lipophilicity, and distinct spectroscopic signatures—makes it a well-defined building block for synthetic chemistry. More importantly, its sp³-rich cyclobutyl moiety offers a rational design strategy to mitigate the metabolic liabilities that have historically plagued aniline-containing drug candidates.[1][5] By understanding and applying the principles and protocols outlined in this guide, researchers can confidently and safely leverage the potential of 4-(1-Aminocyclobutyl)aniline to develop safer, more stable, and ultimately more effective therapeutics.
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